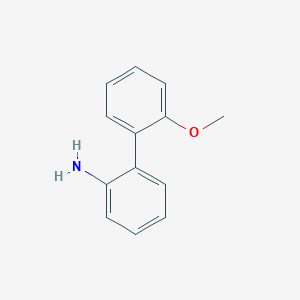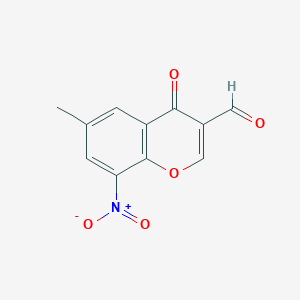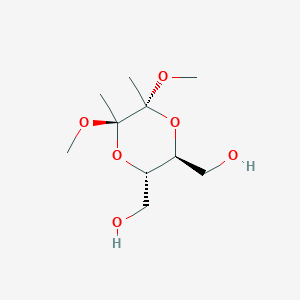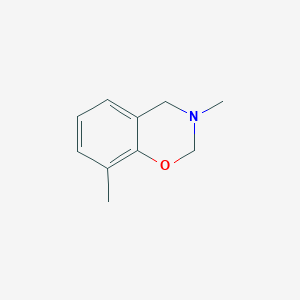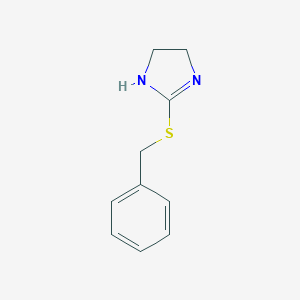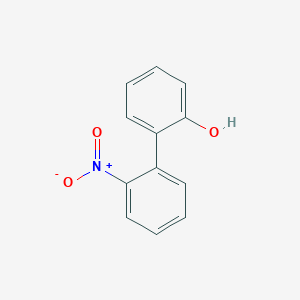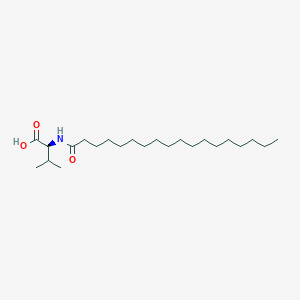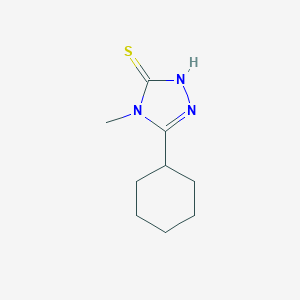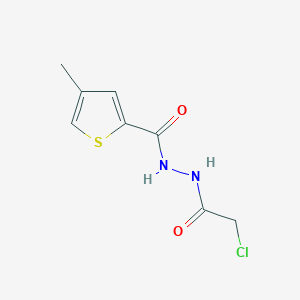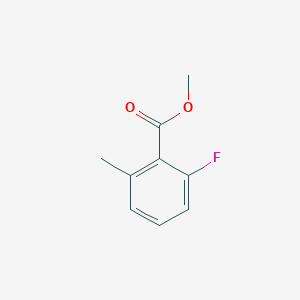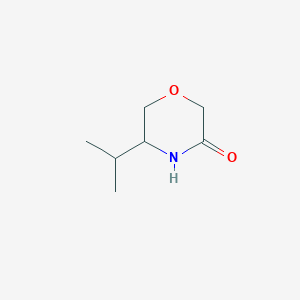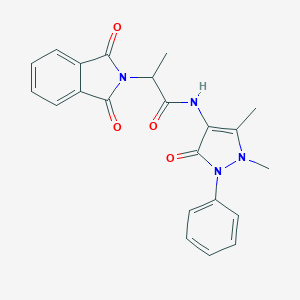
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide, commonly known as DPI, is a synthetic compound that has been widely used in scientific research. DPI has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
作用机制
DPI exerts its effects by inhibiting the activity of NADPH oxidase, which is responsible for generating ROS in cells. By inhibiting NADPH oxidase, DPI can reduce the levels of ROS in cells, which can lead to a reduction in oxidative stress and inflammation.
生化和生理效应
DPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of ROS in cells, reduce inflammation, and induce apoptosis in cancer cells. DPI has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
DPI has several advantages for lab experiments. It is a potent and selective inhibitor of NADPH oxidase, making it a valuable tool for studying oxidative stress and inflammation in cells. DPI is also relatively stable and easy to use in experiments.
However, DPI also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the cell type and experimental conditions. Therefore, careful optimization of DPI concentration and experimental conditions is necessary to obtain reliable results.
未来方向
There are several future directions for the use of DPI in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DPI has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases.
Another future direction is in the study of cancer. DPI has been found to induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy. Additionally, DPI could be used in combination with other cancer therapies to enhance their effectiveness.
Conclusion
In conclusion, DPI is a valuable tool for scientific research, with various biochemical and physiological effects. Its ability to inhibit NADPH oxidase makes it a potent inhibitor of oxidative stress and inflammation, and its neuroprotective and anti-cancer effects make it a promising candidate for future therapeutic applications.
合成方法
DPI can be synthesized through a multi-step process that involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid with isatin, followed by the addition of propanoyl chloride. The resulting compound is then purified through column chromatography to obtain pure DPI.
科学研究应用
DPI has been extensively used in scientific research to study various cellular processes, including inflammation, apoptosis, and oxidative stress. DPI has been found to inhibit the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, DPI can reduce oxidative stress and inflammation in cells.
属性
CAS 编号 |
81217-02-9 |
|---|---|
产品名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
分子式 |
C22H20N4O4 |
分子量 |
404.4 g/mol |
IUPAC 名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C22H20N4O4/c1-13-18(22(30)26(24(13)3)15-9-5-4-6-10-15)23-19(27)14(2)25-20(28)16-11-7-8-12-17(16)21(25)29/h4-12,14H,1-3H3,(H,23,27) |
InChI 键 |
QABWXOJYSXLKMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



